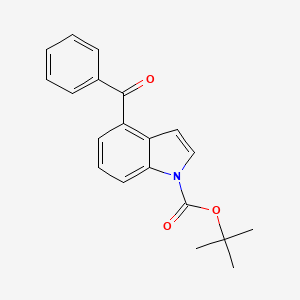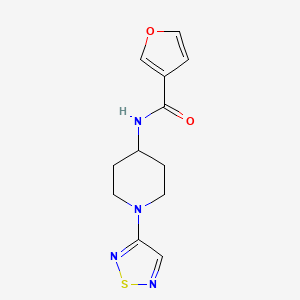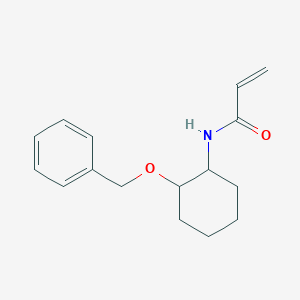![molecular formula C15H15N5O2S2 B3008857 3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034512-93-9](/img/structure/B3008857.png)
3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" is a novel molecule that may have potential applications in medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential chemotherapeutic applications. For instance, compounds with piperazine and piperidinyl substituents, as well as triazole and triazinone moieties, are frequently explored for their biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes that may include etherification, hydrazonation, cyclization, and reduction . For example, a four-step synthesis process was used to create a compound with a piperidinyl substituent, resulting in a 39% overall yield . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds with piperazine or piperidinyl substituents and triazole or triazinone rings is often characterized using spectroscopic methods such as infrared (IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) . Quantum chemical calculations, including density functional theory (DFT), are used to predict the energy, geometrical structure, and vibrational wavenumbers of these molecules . The molecular electrostatic potential map, as well as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also analyzed to elucidate molecular properties .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and electronic properties. The presence of piperazine or piperidinyl groups, along with triazole or triazinone rings, suggests that these compounds could participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents present and the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The electric dipole moment, polarizability, and static hyperpolarizability are important properties that can be calculated to understand the behavior of these molecules in different environments . The conformation of the molecule, such as the chair conformation observed in the piperazine ring, also affects these properties .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research has shown that triazole derivatives, including those combined with piperidine or similar structures, exhibit significant antimicrobial and antifungal properties. For example, novel triazole compounds have been synthesized and demonstrated to possess moderate to good antifungal activity against various microorganisms, including strains of Aspergillus and Cryptococcus neoformans (Darandale et al., 2013). Similarly, other studies have focused on synthesizing and testing the antimicrobial activities of azole derivatives, further indicating the relevance of such structures in developing new antimicrobial agents (Başoğlu et al., 2013).
Chemotherapeutic Applications
Compounds featuring triazole and piperidine moieties have also been investigated for their potential chemotherapeutic applications. The structural and spectroscopic characterization of novel functionalized triazoline-3-thione compounds, for instance, has been carried out to explore their suitability as chemotherapeutic agents (El-Emam et al., 2012). These studies often involve detailed quantum chemical calculations to understand the compounds' molecular properties, which are crucial for their biological activity and potential therapeutic uses.
Anti-inflammatory and Antitumor Activities
Further research has delved into the synthesis and evaluation of triazole derivatives for anti-inflammatory and antitumor activities. For instance, a study synthesized a series of 1,2,4-triazole Schiff bases and tested them for bioactivity against tumor cells, revealing significant inhibitory activity, which underscores the potential of these compounds in cancer research (Ding et al., 2016).
Eigenschaften
IUPAC Name |
3-[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-9-16-12(8-24-9)14(21)19-5-2-10(3-6-19)20-15(22)13-11(17-18-20)4-7-23-13/h4,7-8,10H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANGIOFGTUYRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)
![Methyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3008780.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)
![6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3008784.png)

![3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3008791.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B3008792.png)


![1-(2,5-Dimethylphenyl)-4-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B3008796.png)
